N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide
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Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. This compound has attracted significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Structure-Activity Relationships in Drug Development
Research has explored the structure-activity relationships of substituted benzamides, including compounds structurally related to N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide, as potential neuroleptic agents. These studies focus on developing atypical antipsychotic agents by evaluating their affinity for dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, alongside assessing their in vivo antipsychotic activity through animal models (Norman et al., 1996).
Anticancer Activity
A series of substituted benzamides were synthesized and tested for their anticancer activity against various cancer cell lines, demonstrating the potential for compounds within this class to act as effective anticancer agents. This includes the evaluation of their in vitro activity, which showed moderate to excellent anticancer efficacy, compared to established chemotherapy agents (Ravinaik et al., 2021).
Synthesis and Biological Activity
The synthesis and characterization of novel heterocyclic compounds, including those related to N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide, have been explored, revealing insights into their antibacterial and antifungal properties. This highlights the broad spectrum of biological activity these compounds may possess, underlining their relevance in developing new therapeutic agents (Patel & Patel, 2015).
Innovative Synthesis Methods
Research on the synthesis of benzamide derivatives introduces innovative methods, such as copper(II)-catalyzed remote sulfonylation, that not only enhance the efficiency of producing these compounds but also contribute to more environmentally friendly chemical processes. This progress in synthetic chemistry opens new avenues for the development and application of compounds like N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide in various scientific domains (Xia et al., 2016).
Antimicrobial and Antifungal Evaluation
Benzamide derivatives have been evaluated for their antimicrobial and antifungal activities, showcasing their potential as promising agents against a wide range of bacterial and fungal pathogens. This evaluation is crucial for identifying new drugs capable of combating antibiotic-resistant strains and addressing the global challenge of infectious diseases (Desai et al., 2013).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S2/c1-2-33(30,31)20-15-9-14-19(16-20)24(29)27-25-26-21(17-10-5-3-6-11-17)23(32-25)22(28)18-12-7-4-8-13-18/h3-16H,2H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUWWVQTIBTPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.